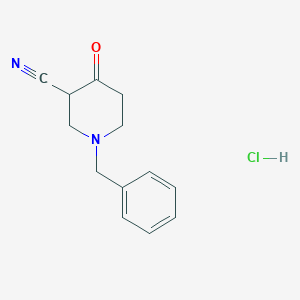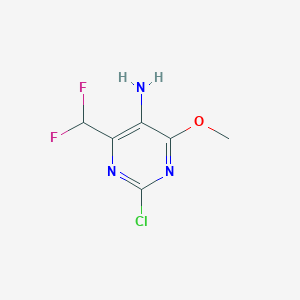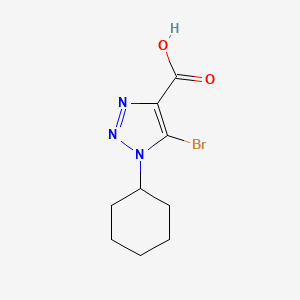
5-Bromo-1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a bromine atom at the 5-position, a cyclohexyl group at the 1-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with 5-bromo-1H-1,2,3-triazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Cyclohexanone or cyclohexanol derivatives.
Reduction: Cyclohexylmethanol or cyclohexylmethyl aldehyde.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the bromine atom and the triazole ring can enhance its binding affinity to target proteins, leading to its biological effects.
Comparison with Similar Compounds
5-Bromo-1H-1,2,3-triazole-4-carboxylic acid: Lacks the cyclohexyl group, which may affect its biological activity and chemical properties.
1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the bromine atom, which may influence its reactivity and binding affinity.
5-Bromo-1H-1,2,4-triazole-3-carboxylic acid: Contains a different triazole ring structure, which can lead to different chemical and biological properties.
Uniqueness: The combination of the bromine atom, cyclohexyl group, and carboxylic acid in 5-Bromo-1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid makes it unique compared to its analogs. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H12BrN3O2 |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
5-bromo-1-cyclohexyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12BrN3O2/c10-8-7(9(14)15)11-12-13(8)6-4-2-1-3-5-6/h6H,1-5H2,(H,14,15) |
InChI Key |
ZBRZBGNMFLXOAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=C(N=N2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-amino-4-(4-methoxyphenyl)-N-(2-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11782471.png)
![(4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11782473.png)

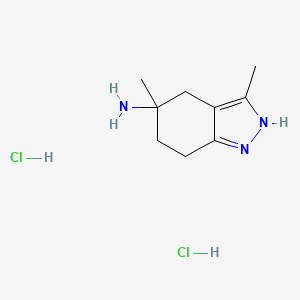
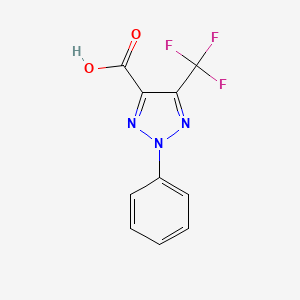

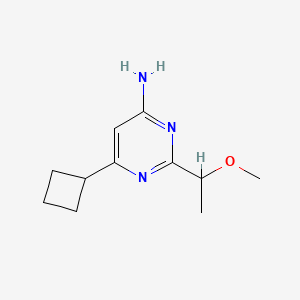
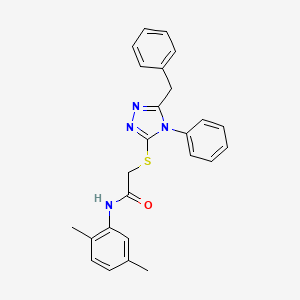
![2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11782521.png)

